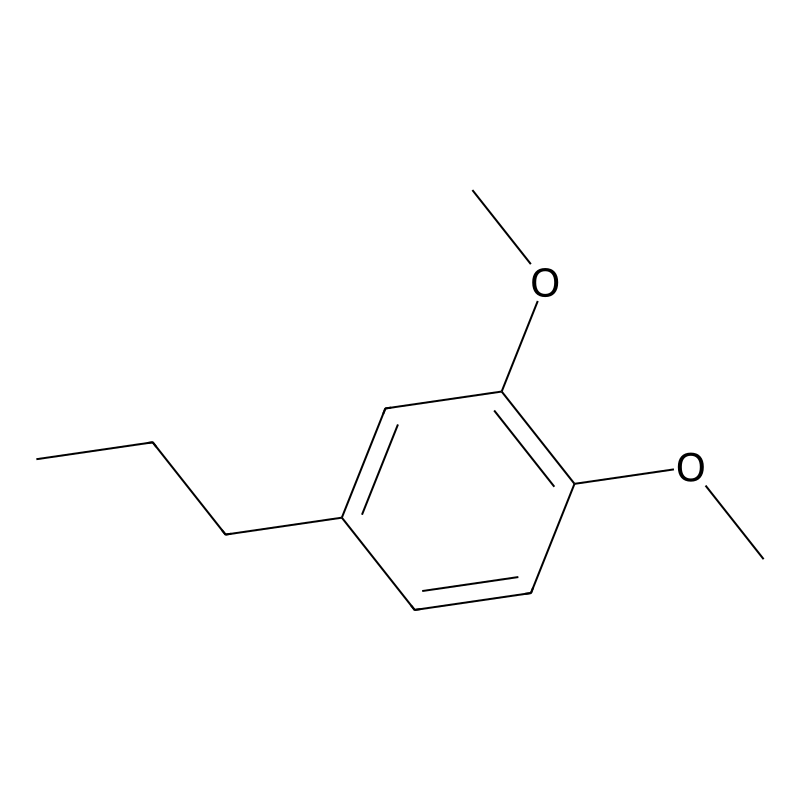

1,2-Dimethoxy-4-propylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

1,2-Dimethoxy-4-propylbenzene, also known as dihydromethyleugenol, is an organic compound with the molecular formula . It features two methoxy groups attached to a benzene ring and a propyl side chain, making it a member of the class of compounds known as methoxyphenols. This compound is characterized by its aromatic properties and is often studied for its potential applications in various fields, including fragrance and flavor industries, as well as in medicinal chemistry due to its biological activities .

In scientific research, dihydromethyleugenol has been investigated for its potential applications in various fields, including:

- Biochemistry: Studies have examined the effects of dihydromethyleugenol on enzymes and other biological molecules. For example, one study found that dihydromethyleugenol could inhibit the activity of certain enzymes involved in the inflammatory process [1].

- Pharmacology: Research has explored the potential therapeutic effects of dihydromethyleugenol for various conditions, including cancer, neurodegenerative diseases, and obesity. However, it is important to note that these studies have primarily been conducted in preclinical models, and more research is needed to determine the safety and efficacy of dihydromethyleugenol in humans [2, 3, 4].

Additional Resources:

- [1] Inhibition of human cytosolic phospholipase A2 by eugenol and its analogues: )

- [2] In vitro and in vivo evaluation of the anti-tumor potential of dihydromethyleugenol, a naturally occurring methoxyphenylpropene: )

- [3] Neuroprotective effects of dihydromethyleugenol in a rotenone-induced model of Parkinson's disease: )

- [4] Dihydromethyleugenol (DMHE) prevents obesity and insulin resistance by modulating gut microbiota and improving gut barrier function in high-fat-diet-fed mice: )

- Hydrogenation: The aromatic ring can undergo catalytic hydrogenation, which reduces the double bonds in the benzene ring.

- Hydrolysis: Under acidic or basic conditions, the methoxy groups can be hydrolyzed to yield phenolic compounds .

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes depending on the reaction conditions .

Research indicates that 1,2-dimethoxy-4-propylbenzene exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects: Some studies suggest that this compound may reduce inflammation markers in biological systems .

- Antimicrobial Activity: Preliminary investigations have indicated that it may possess antimicrobial properties against certain bacteria and fungi .

Several methods exist for synthesizing 1,2-dimethoxy-4-propylbenzene:

- Alkylation of Methyleugenol: One common method involves the alkylation of methyleugenol with propyl bromide in the presence of a base like potassium carbonate.

- Methylation of Propylphenol: Another approach is the methylation of propylphenol using dimethyl sulfate or methyl iodide under basic conditions.

- Direct Methoxylation: This method involves introducing methoxy groups directly onto the benzene ring through reactions with methanol and a catalyst at elevated temperatures.

1,2-Dimethoxy-4-propylbenzene finds applications across various fields:

- Fragrance Industry: Due to its pleasant aromatic profile, it is used in perfumes and scented products.

- Flavoring Agent: It is also utilized as a flavoring agent in food products.

- Pharmaceuticals: The compound's biological activities make it a candidate for further research in drug development, particularly for anti-inflammatory and antioxidant therapies .

Interaction studies focusing on 1,2-dimethoxy-4-propylbenzene have primarily examined its effects on biological systems:

- Cell Culture Studies: Research has explored its impact on cell viability and proliferation, indicating potential therapeutic uses.

- Synergistic Effects: Studies have investigated how this compound interacts with other known pharmaceuticals to enhance efficacy or reduce side effects .

1,2-Dimethoxy-4-propylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1,2-Dimethoxy-4-methylbenzene | 0.97 | Methyl group instead of propyl |

| 1,2-Dimethoxy-4-(1E)-prop-1-enylbenzene | 0.95 | Contains a propenyl group |

| Dihydromethyleugenol | 1.00 | Structural isomer; similar properties |

| 1-Methoxy-2-n-propylbenzene | 0.92 | Different positioning of methoxy group |

| Eugenol | 0.90 | A natural phenolic compound with similar aroma |

The unique combination of two methoxy groups and a propyl chain gives 1,2-dimethoxy-4-propylbenzene distinct properties that differentiate it from these similar compounds. Its specific biological activities and applications further enhance its significance in research and industry contexts.

The catalytic hydrogenation of methyl eugenol represents a pivotal synthetic route for producing 1,2-dimethoxy-4-propylbenzene through the reduction of the allyl side chain to a propyl group [1] [9]. This transformation involves the selective hydrogenation of the carbon-carbon double bond while preserving the aromatic ring structure and methoxy substituents.

Nickel-Based Catalyst Systems

Hierarchical zeolite-supported nickel catalysts have demonstrated exceptional performance in the selective conversion of methyl eugenol to 1,2-dimethoxy-4-propylbenzene [1] [14]. The nickel catalysts are synthesized in their reduced form and applied under specific reaction conditions that favor the hydrogenation of the allyl group to form the desired propyl derivative [9]. Research has shown that hierarchical zeolite catalysts display superior physical properties compared to natural zeolite supports, resulting in enhanced catalytic activity and selectivity [1].

The reaction mechanism involves the adsorption of hydrogen molecules on the nickel surface, followed by dissociation into atomic hydrogen species [13]. The methyl eugenol substrate then coordinates to the catalyst surface through the allyl group, allowing for stepwise hydrogen addition to form the saturated propyl chain [14]. Gas chromatography-mass spectrometry analysis has confirmed increased conversion of methyl eugenol and enhanced selectivity toward 1,2-dimethoxy-4-propylbenzene when reaction pressure parameters are optimized [1] [9].

Palladium and Platinum Catalyst Performance

Alternative metal catalysts have been investigated for eugenol hydrogenation reactions, with palladium on Y zeolite demonstrating particularly high effectiveness [11] [16]. Studies have shown that palladium metal supported on Y zeolite as a catalyst in eugenol hydrogenation produces superior results compared to nickel, platinum, or combined metal systems [11]. The highest conversion selectivity for eugenol hydrogenation has been achieved using 6% palladium catalyst, yielding 98.24% of 2-methoxy-4-propylphenol, which serves as an intermediate for subsequent methylation to form 1,2-dimethoxy-4-propylbenzene [11] [16].

Stereochemistry effects have been documented in catalytic hydrogenation reactions, with eugenol showing the highest conversion rate at 99%, followed by cis-isoeugenol at 81% and trans-isoeugenol at 67% when using nickel on gamma-alumina catalyst systems [12] [15]. These findings indicate that the geometric configuration of the substrate significantly influences the hydrogenation efficiency and product distribution.

Ruthenium and Rhodium Catalytic Systems

Bimetallic ruthenium-containing nickel hydrotalcite materials have shown promise for complete hydrogenation of eugenol derivatives [36]. Ruthenium nanoparticles stabilized in ionic liquids have achieved 99% conversion and 99% selectivity toward 2-methoxy-4-propylphenol formation under optimized conditions of 80°C and 100 psi hydrogen pressure [10]. The catalytic systems demonstrate that temperature and pressure optimization is crucial for achieving high yields in the hydrogenation process [10] [51].

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation provides an alternative synthetic pathway for constructing the propyl substituent on dimethoxybenzene substrates through electrophilic aromatic substitution reactions [17]. This methodology involves the reaction of 1,2-dimethoxybenzene with propyl-containing electrophiles in the presence of Lewis acid catalysts.

Lewis Acid Catalysis Mechanisms

The Friedel-Crafts alkylation mechanism proceeds through the formation of carbocation electrophiles when alkyl halides react with Lewis acid catalysts such as aluminum trichloride or iron tribromide [17] [29]. The process involves three distinct steps: electrophile formation, nucleophilic attack by the aromatic ring, and rearomatization through proton loss [29] [33]. The dimethoxy substituents on the benzene ring serve as electron-donating groups that activate the aromatic system toward electrophilic substitution [18] [21].

Research has demonstrated that 1,4-dimethoxybenzene undergoes successful alkylation with tertiary alkyl systems under acidic conditions [18] [19]. The reaction typically employs tertiary butyl alcohol and sulfuric acid at elevated temperatures, with the alcohol serving as the source of the carbocation electrophile through dehydration [19] [21]. The resulting products show regioselective substitution patterns that depend on the steric and electronic properties of the dimethoxybenzene substrate.

Propyl Group Installation Methods

Direct propylation of dimethoxybenzene substrates can be achieved through reaction with propyl bromide in the presence of potassium carbonate as a base . The reaction typically occurs in organic solvents such as acetone or dimethylformamide at elevated temperatures to ensure complete conversion . However, Friedel-Crafts alkylation with normal propyl halides often leads to carbocation rearrangement, producing isopropyl derivatives as the major products due to the greater stability of secondary carbocations [24].

Industrial production methods may employ continuous flow processes with palladium on carbon catalysts to facilitate the alkylation reaction while maintaining high yield and purity . The process conditions are optimized to achieve efficient conversion rates while minimizing side reactions and byproduct formation [27].

Catalyst Selection and Optimization

The choice of Lewis acid catalyst significantly influences the reaction outcome and product distribution in Friedel-Crafts alkylation reactions [17] [26]. Aluminum trichloride and ferric bromide are commonly employed catalysts due to their ability to generate reactive carbocation intermediates [26] [29]. The catalyst loading and reaction temperature must be carefully controlled to prevent over-alkylation and formation of polysubstituted products [26] [33].

Limitations of Friedel-Crafts alkylation include the tendency for multiple alkylation events, as the initial product becomes more reactive than the starting material [29] [33]. Additionally, the reaction fails when the aromatic ring contains strongly electron-withdrawing groups or when amino groups are present that can coordinate with the Lewis acid catalyst [26] [33].

Continuous Flow Industrial Production Protocols

Continuous flow chemistry represents an advanced approach for the industrial-scale synthesis of 1,2-dimethoxy-4-propylbenzene, offering improved reaction control, enhanced safety, and increased efficiency compared to traditional batch processes [25] [27]. These protocols enable precise temperature and residence time control while facilitating better heat and mass transfer characteristics.

Flow Reactor Design and Operation

Continuous flow reactors for aromatic compound synthesis typically employ packed-bed configurations with supported metal catalysts [25] [30]. The reactor systems incorporate multiple temperature zones to optimize reaction conditions throughout the process, with initial heating zones for reactant activation followed by controlled cooling sections for product stabilization [25]. Back-pressure regulators are employed to maintain liquid-phase operation at elevated temperatures, allowing reactions to proceed above the boiling points of volatile components [30].

The flow-based synthesis of propylbenzene derivatives has been demonstrated using sodium catalysts on potassium carbonate supports under high-pressure conditions [27]. The process involves feeding aromatic hydrocarbons and alkene reactants through separate injection systems, with reaction temperatures maintained between 180°C and 220°C at pressures of 35-40 kg/cm² [27]. Residence times in the range of 1-5 hours are typically required to achieve complete conversion and high selectivity [27].

Process Integration and Purification

Industrial continuous flow protocols integrate reaction and separation processes to achieve streamlined production workflows [25] [30]. The methodology includes in-line extraction and purification steps that eliminate the need for intermediate isolation and handling [30]. Automated sampling systems enable real-time monitoring of reaction progress and product quality through gas chromatography analysis [27].

Recovery and recycling of unreacted starting materials and catalysts are incorporated into the flow process design to improve overall efficiency and reduce waste generation [27]. The systems demonstrate the capability to recycle alkali metal catalysts and higher alkylated byproducts, which enhances selectivity and reduces effluent load [27]. Distillation units are integrated downstream to achieve final product purification with purities exceeding 99.82% as determined by gas chromatography analysis [27].

Scaling and Optimization Parameters

Large-scale continuous flow synthesis requires optimization of multiple process parameters including flow rates, temperature profiles, and catalyst loading [25] [27]. The systems can be scaled from laboratory micrograms to industrial kilogram quantities while maintaining consistent product quality and yield [25]. Catalyst loading effects on feed rates and conversion efficiency have been systematically studied to determine optimal operating conditions [40].

Temperature control is critical for maintaining reaction selectivity and preventing catalyst deactivation [27] [32]. The process typically operates at temperatures between 185°C and 190°C during initial heating phases, followed by reaction temperatures of 180°C to 220°C for sustained periods [27]. Pressure maintenance at 35-40 kg/cm² ensures adequate reaction driving force while preventing volatile component loss [27].

Solvent Effects and Reaction Kinetic Studies

Solvent selection and reaction kinetics play crucial roles in determining the efficiency and selectivity of 1,2-dimethoxy-4-propylbenzene synthesis through various pathways [31] [35]. The choice of reaction medium significantly influences catalyst performance, substrate solubility, and product distribution in both hydrogenation and alkylation reactions.

Solvent Influence on Hydrogenation Kinetics

Hydrogenation reactions of eugenol derivatives demonstrate strong solvent dependence, with polar protic solvents generally favoring the formation of saturated products [10] [31]. Isopropyl alcohol has been identified as an effective solvent for eugenol hydrogenation using ruthenium-containing nickel hydrotalcite catalysts, providing enhanced substrate solubility and improved catalyst dispersion [36]. The solvent selection affects the reaction mechanism by influencing the adsorption characteristics of reactants on the catalyst surface [31] [35].

Biphasic reaction systems employing ionic liquids have shown superior performance in eugenol hydrogenation reactions [10] [51]. The use of butylmethylimidazole tetrafluoroborate and butylmethylimidazole hexafluorophosphate as ionic liquid phases enables effective catalyst separation and recycling while maintaining high conversion rates [10]. The biphasic system allows for reaction temperatures of 80°C and hydrogen pressures of 100 psi, demonstrating the beneficial effects of solvent selection on reaction conditions [10] [51].

Kinetic Analysis and Rate Determination

Kinetic studies of eugenol hydrogenation have revealed complex reaction pathways involving parallel and consecutive reaction sequences [11] [16]. The overall reaction follows pseudo-first-order kinetics with respect to eugenol concentration, with rate constants determined through gas chromatography analysis of reaction mixtures at various time intervals [11]. The kinetic rate constant for eugenol hydrogenation using palladium on Y zeolite catalyst has been measured as 0.5509, indicating relatively rapid conversion under optimized conditions [11] [16].

Temperature effects on reaction kinetics show significant acceleration of hydrogenation rates with increasing temperature, following Arrhenius behavior [32] [38]. The activation energies for aromatic hydrogenation reactions typically range from 3.3 to 4.8 kcal/mol depending on the catalyst system and reaction pressure [41]. Higher pressures generally result in increased activation energies due to enhanced surface coverage effects and competitive adsorption phenomena [38] [41].

Pressure and Temperature Optimization

Reaction pressure significantly influences both the rate and selectivity of hydrogenation processes for aromatic compounds [1] [14]. Studies have demonstrated that increasing initial hydrogen pressure leads to enhanced conversion of methyl eugenol and improved selectivity toward 1,2-dimethoxy-4-propylbenzene formation [1] [9]. The pressure dependence follows Langmuir-Hinshelwood kinetics, with optimal performance typically achieved at pressures between 17-40 bar depending on the specific catalyst system employed [35] [38].

Temperature optimization studies reveal the existence of optimal reaction temperatures that maximize conversion while minimizing side reactions [31] [32]. For nickel-based catalysts, optimal temperatures generally fall within the range of 200-250°C, while palladium systems can operate effectively at lower temperatures around 80-120°C [10] [12]. The temperature dependence reflects the balance between reaction kinetics and catalyst stability, with higher temperatures potentially leading to catalyst deactivation through sintering or coking [32] [53].

Catalyst Loading and Mass Transfer Effects

Catalyst loading significantly affects both reaction rates and conversion efficiency in hydrogenation processes [40] [41]. Studies have shown that increasing catalyst loading from single to multiple catalyst units can improve hydrogen conversion efficiency from 87.6% to over 91.2% [40]. However, excessive catalyst loading may lead to mass transfer limitations and reduced utilization efficiency [40] [41].